molecular formula C20H15NO2S B4622794 2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one CAS No. 5662-83-9

2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B4622794
CAS No.: 5662-83-9
M. Wt: 333.4 g/mol
InChI Key: TXNBGYBRDKWYCE-UHFFFAOYSA-N
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Description

2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a unique combination of a thieno[2,3-d][1,3]oxazine core with biphenyl and dimethyl substituents

Mechanism of Action

Target of Action

Similar compounds such as quinazolines have been surveyed as biologically relevant moieties against different cancer cell lines .

Mode of Action

It’s known that the compound is part of the 4h-benzo[d][1,3]oxazin-4-one family . Compounds in this family have shown to have substrate inhibitory activity towards certain enzymes, which could suggest a similar mode of action for this compound .

Biochemical Pathways

It’s known that similar compounds have shown significant antitumor activity . This suggests that the compound may affect pathways related to cell proliferation and survival, commonly implicated in cancer.

Pharmacokinetics

Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug . These properties are crucial for understanding a drug’s bioavailability, efficacy, and potential side effects.

Result of Action

Similar compounds have shown significant antitumor activity , suggesting that this compound may also have potential anticancer effects.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .

Cellular Effects

The effects of 2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of the compound .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It can bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Please note: The information provided in this article is based on current knowledge and research. As scientific understanding of this compound evolves, some details may change. Always refer to the most recent and reliable sources for accurate information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate thieno and oxazine intermediates under controlled conditions. For instance, the reaction of 2-aminothiophene with biphenyl-4-carboxylic acid derivatives under dehydrating conditions can yield the desired oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one is unique due to its specific combination of biphenyl and thieno[2,3-d][1,3]oxazine moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5,6-dimethyl-2-(4-phenylphenyl)thieno[2,3-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2S/c1-12-13(2)24-19-17(12)20(22)23-18(21-19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNBGYBRDKWYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)OC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365534
Record name 2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5662-83-9
Record name 2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one
Reactant of Route 2
2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one
Reactant of Route 3
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2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one
Reactant of Route 4
2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one
Reactant of Route 5
Reactant of Route 5
2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one
Reactant of Route 6
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2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one

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